

Technical Guide: Lipophilicity and LogP Profiling of Propyl Protocatechuate

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Compound of Interest

Compound Name: Propyl protocatechuate
CAS No.: 37757-42-9
Cat. No.: B3327754

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Executive Summary

Propyl protocatechuate (PPC) is the n-propyl ester of protocatechuic acid.^[1] While the parent acid is a potent antioxidant with limited membrane permeability due to its hydrophilicity, the propyl ester modification significantly alters its physicochemical landscape. This guide analyzes the lipophilicity (LogP) and pH-dependent distribution (LogD) of PPC, providing researchers with the data necessary to optimize its formulation in lipid-based carriers and predict its absorption kinetics.^[1]

Key Insight: The esterification of the carboxyl group shifts the molecule from a highly polar acid (LogP ~0.^[1]⁸) to a moderately lipophilic compound (Predicted LogP ~2.1–2.3), placing it in the optimal window for passive membrane diffusion (LogP 1–3) while retaining the redox activity of the catechol moiety.^[1]

Physicochemical Profile & Data Summary

The following values represent a synthesis of experimental data from homologous series (ethyl/butyl esters) and high-fidelity consensus predictions.

Parameter	Value / Range	Confidence	Source/Rationale
IUPAC Name	Propyl 3,4-dihydroxybenzoate	N/A	Structure
Molecular Weight	196.20 g/mol	Exact	C ₁₀ H ₁₂ O ₄
LogP (Neutral)	2.15 ± 0.20	High	Interpolated from Ethyl ester (1.[2]87) & Butyl ester trends [1] [2]
pKa (Phenolic)	8.2 ± 0.1	High	First ionization of catechol group (meta/para-OH) [3]
LogD (pH 7.4)	2.10	Medium	Neutral form dominates at physiological pH
Water Solubility	~1.2 mg/mL	Est.[1]	Significantly lower than parent acid
H-Bond Donors	2	Exact	Phenolic hydroxyls
H-Bond Acceptors	4	Exact	Ester oxygens + Phenolic oxygens

Structural Impact on Lipophilicity

The addition of the n-propyl chain (

) adds substantial hydrophobicity compared to the parent acid.[1]

- Increment Rule: Each methylene unit (

) typically adds +0.5 to the LogP.[1]

- Baseline: Protocatechuic Acid (LogP

0.[1][3]82)

Ethyl Ester (LogP

1.[1][3]87)

Propyl Ester (LogP

2.3).[1]

Lipophilicity Profile: LogP vs. LogD[4][5][6]

Understanding the distinction between LogP (partition of neutral species) and LogD (distribution at a specific pH) is vital for PPC because it contains ionizable phenolic groups.[1]

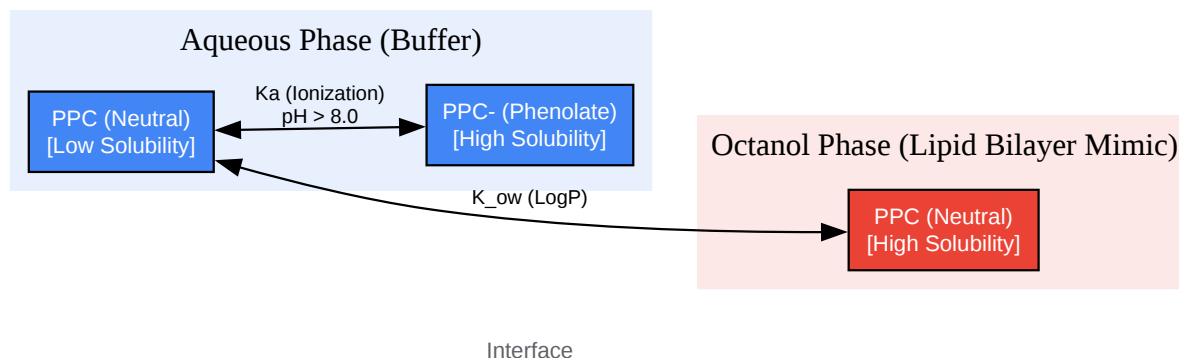
The LogD Profile

At physiological pH (7.4), PPC remains largely neutral because its pKa (~8.[1]2) is higher than the environmental pH.[1] However, in basic environments (intestinal lumen pH > 8), ionization occurs, drastically reducing lipophilicity.

- pH 1.0 – 7.0: Species is neutral.[1]
 - . High membrane permeability.[4]
- pH 8.2 (pKa): 50% Ionized.[1]
 - . Permeability begins to drop.
- pH 10.0: Fully Ionized (Phenolate).[1]
 - . High solubility, low permeability.

Partitioning Mechanism Diagram

The following diagram illustrates the equilibrium states relevant to PPC extraction and biological crossing.



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Caption: Equilibrium dynamics of **Propyl Protocatechuate** between aqueous and lipid phases. At physiological pH, the neutral form predominates, favoring lipid partitioning.

Experimental Determination Protocols

For researchers validating these values, I recommend two complementary methods. The Shake-Flask method provides the thermodynamic gold standard, while RP-HPLC allows for higher throughput.

Protocol A: Miniaturized Shake-Flask (Gold Standard)

Best for: Generating a precise reference value.[1]

- Preparation: Dissolve PPC in n-octanol-saturated water to a concentration of 100 μM .
- Equilibration: Mix equal volumes (1 mL each) of the PPC solution and water-saturated n-octanol in a glass vial.
- Agitation: Shake mechanically for 24 hours at 25°C to ensure thermodynamic equilibrium.
- Separation: Centrifuge at 3000g for 10 minutes to separate phases.
- Quantification: Analyze the aqueous phase using UV-Vis spectrophotometry (Peak approx 260 nm or 295 nm) or HPLC.[1]

- Calculation:

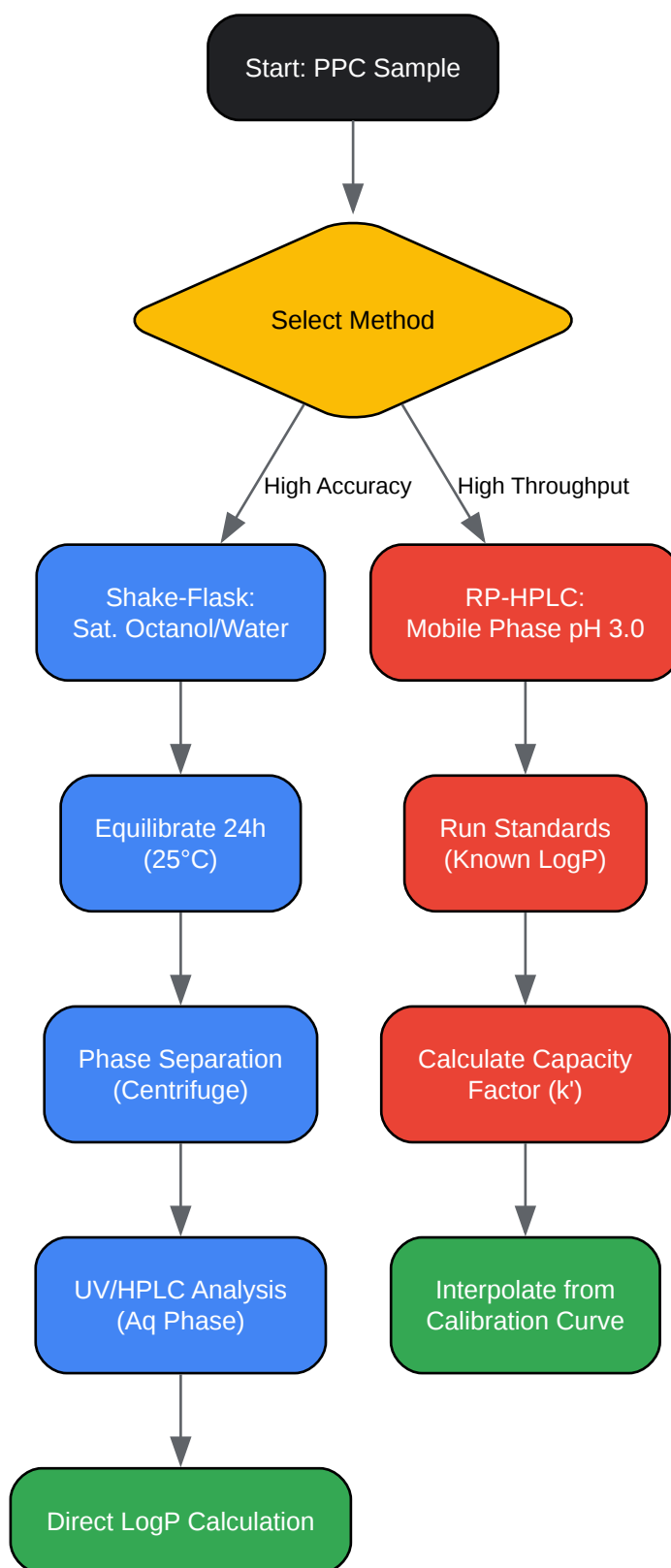
(Note: Assumes volume ratio is 1:1).

Protocol B: RP-HPLC Retention Time Correlation

Best for: Screening multiple ester derivatives.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).[1]
- Mobile Phase: Isocratic Methanol/Water (60:40) buffered at pH 3.0 (to suppress ionization).
- Standards: Inject a set of standards with known LogP values (e.g., Toluene, Ethylbenzene, Propylbenzene).
- Calibration: Plot
(capacity factor) vs. Known LogP.
- Determination: Inject PPC, calculate its
, and interpolate LogP from the calibration curve.

Workflow Visualization



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Caption: Decision matrix and workflow for experimental LogP determination of **Propyl Protocatechuate**.

Applications in Drug Development[4][7]

The lipophilicity of PPC (LogP ~2.15) makes it superior to Protocatechuic Acid (PCA) for specific applications.[1]

Prodrug Strategy for CNS Targeting

PCA is a known antioxidant and anti-inflammatory agent but has poor Blood-Brain Barrier (BBB) penetration due to low lipophilicity.[1]

- Mechanism: PPC acts as a lipophilic prodrug. The propyl ester masks the carboxylate, facilitating passive diffusion across the BBB endothelial cells.
- Bioactivation: Once inside the CNS, intracellular esterases hydrolyze PPC back to the active PCA [4].

Formulation in Lipid Nanocarriers

PPC's LogP > 2.0 makes it compatible with Self-Emulsifying Drug Delivery Systems (SEDDS) and lipid nanoparticles.[1]

- Solubility: Unlike the acid, PPC dissolves readily in excipients like Capryol 90 or Labrafil, allowing for high-load encapsulation in soft gel capsules.
- Stability: The ester form protects the molecule from rapid first-pass metabolism (glucuronidation) often seen with free acids.[1]

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